molecular formula C22H24N2O2 B10983170 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide

1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B10983170
M. Wt: 348.4 g/mol
InChI Key: OXPQAXNDVIZKPB-UHFFFAOYSA-N
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Description

1-Benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step involves the reaction of the benzylated indole with tetrahydro-2H-pyran-4-ylmethyl chloride in the presence of a base.

    Formation of the Carboxamide: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyran moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular function.

Comparison with Similar Compounds

    1-Benzyl-1H-indole-2-carboxamide: Lacks the tetrahydro-2H-pyran-4-ylmethyl group.

    N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide: Lacks the benzyl group.

Uniqueness: 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide is unique due to the presence of both the benzyl and tetrahydro-2H-pyran-4-ylmethyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-benzyl-N-(oxan-4-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C22H24N2O2/c25-22(23-15-17-10-12-26-13-11-17)21-14-19-8-4-5-9-20(19)24(21)16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,23,25)

InChI Key

OXPQAXNDVIZKPB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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